
Pargyline hydrochloride
Übersicht
Beschreibung
Pargylinhydrochlorid ist eine chemische Verbindung, die für ihre Rolle als irreversibler selektiver Inhibitor der Monoaminoxidase B (MAO-B) bekannt ist. Es wurde erstmals in den 1960er Jahren als Antihypertensivum unter dem Markennamen "Eutonyl" eingeführt . Pargylinhydrochlorid wurde aufgrund seiner einzigartigen Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pargylinhydrochlorid kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Benzylamin mit Propargylbromid in Gegenwart einer Base zur Bildung von N-Benzyl-N-propargylamin. Dieser Zwischenstoff wird dann mit Methyliodid methyliert, um N-Methyl-N-propargylbenzylamin zu erzeugen, das anschließend in sein Hydrochloridsalz umgewandelt wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von Pargylinhydrochlorid beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie oben beschrieben. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sorgfältig gesteuert werden, um eine gleichbleibende Produktqualität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Pargylinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Pargylinhydrochlorid kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Aminderivate zu ergeben.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation Oxide ergeben, während die Reduktion verschiedene Aminderivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
Pargylinhydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Enzymaktivität und den Neurotransmitterstoffwechsel.
Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Wirkungen bei der Behandlung neurodegenerativer Erkrankungen wie Parkinson und Alzheimer.
Wirkmechanismus
Pargylinhydrochlorid entfaltet seine Wirkungen durch Hemmung der Aktivität der Monoaminoxidase B (MAO-B), eines Enzyms, das für den Abbau von Monoamin-Neurotransmittern wie Dopamin und Phenylethylamin verantwortlich ist. Durch die Hemmung von MAO-B erhöht Pargylinhydrochlorid die Verfügbarkeit dieser Neurotransmitter, was zu einer verstärkten Neurotransmission und physiologischen Wirkungen wie erhöhter Herzfrequenz und Blutdruck führt .
Analyse Chemischer Reaktionen
Types of Reactions
Pargyline hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Pargyline acts by inhibiting the monoamine oxidase enzyme, which plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition leads to increased levels of these neurotransmitters in the central nervous system and peripheral tissues, contributing to its antihypertensive effects. Specifically, pargyline exhibits a slight preference for inhibiting MAO-B over MAO-A, although it can lead to non-selective inhibition with prolonged use .
Mechanism of Antihypertensive Action
- Inhibition of Norepinephrine Metabolism : Pargyline prevents the breakdown of norepinephrine, leading to its accumulation. This may reduce vascular responsiveness to norepinephrine, resulting in lowered blood pressure.
- Potential Role of False Neurotransmitters : The drug may increase levels of weaker pressor agents like octopamine, contributing to hypotensive effects .
Hypertension Management
Pargyline hydrochloride has been primarily utilized as an antihypertensive agent. Clinical studies have demonstrated its efficacy in lowering blood pressure in hypertensive patients. For instance, a study showed that oral administration of pargyline resulted in significant reductions in blood pressure among hypertensive subjects, particularly affecting standing blood pressures .
Table 1: Efficacy of this compound in Hypertension
Research Applications
Beyond its clinical use, this compound serves as a valuable tool in research settings. It is employed to study the effects of monoamine oxidase inhibition on various physiological and psychological processes.
Neuropharmacological Studies
Research has indicated that pargyline can influence locomotor activity and exhibit psychostimulant-like effects at higher doses due to increased dopamine levels . This property has made it a subject of interest in studies investigating mood disorders and neurodegenerative diseases.
Case Studies
Several case studies highlight the therapeutic potential of pargyline:
- Case Study on Long-term Hypertension Control : A longitudinal study involving hypertensive patients demonstrated that pargyline effectively maintained blood pressure control over extended periods with minimal adverse effects .
- Neuropharmacological Effects : In animal models, pargyline administration resulted in notable changes in behavior indicative of increased dopaminergic activity, suggesting potential applications in treating mood disorders .
Wirkmechanismus
Pargyline hydrochloride exerts its effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of monoamine neurotransmitters such as dopamine and phenylethylamine. By inhibiting MAO-B, this compound increases the availability of these neurotransmitters, leading to enhanced neurotransmission and physiological effects such as increased heart rate and blood pressure .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Selegilin: Ein weiterer MAO-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Rasagilin: Ein selektiver MAO-B-Inhibitor mit neuroprotektiven Eigenschaften.
Clorgylin: Ein MAO-A-Inhibitor mit antidepressiven Wirkungen.
Einzigartigkeit
Pargylinhydrochlorid ist einzigartig in seiner irreversiblen Hemmung von MAO-B, was es von reversiblen Inhibitoren unterscheidet. Seine Fähigkeit, mit hoher Affinität an den I2-Imidazolinsensor zu binden, unterscheidet es auch von anderen MAO-Inhibitoren .
Biologische Aktivität
Pargyline hydrochloride, a nonhydrazine monoamine oxidase inhibitor (MAOI), is primarily used for its antihypertensive properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.
Pargyline selectively inhibits monoamine oxidase type B (MAO-B), an enzyme responsible for the oxidative deamination of neurotransmitters such as dopamine and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and reducing blood pressure.
Key Mechanisms:
- MAO-B Inhibition: Pargyline shows a significant selectivity for MAO-B over MAO-A, with studies reporting a 2- to 356-fold selectivity in rodent models .
- Imidazoline Receptor Binding: Pargyline binds to I2 imidazoline receptors, which may play a role in its antihypertensive effects .
- Aldehyde Dehydrogenase Inhibition: It acts as an irreversible inhibitor of aldehyde dehydrogenase (ALDH), contributing to its disulfiram-like effects when alcohol is consumed .
Pharmacokinetics
Pargyline is characterized by high lipophilicity, allowing it to cross the blood-brain barrier effectively. Its metabolism involves:
- CYP2E1-mediated Demethylation: Leading to various active metabolites, including N-propargylbenzylamine, which is a potent MAO-B inhibitor .
- Half-life: The drug exhibits a prolonged effect even after discontinuation due to its irreversible binding to MAO-B.
Clinical Studies and Findings
Pargyline's efficacy as an antihypertensive agent has been documented through various clinical trials. Here are some notable findings:
Table 1: Clinical Efficacy of this compound
Case Studies
- Antihypertensive Response: A study involving 50 patients classified into sub-groups showed varying responses to pargyline based on hypertension type. The diastolic type exhibited significant reductions in both systolic and diastolic pressures, while borderline cases showed little change .
- Adverse Effects: Common side effects included postural hypotension, dizziness, and insomnia. Serious adverse reactions were rare but included hypertensive crises following dietary indiscretions (e.g., consumption of aged cheeses) .
Eigenschaften
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-3-9-12(2)10-11-7-5-4-6-8-11;/h1,4-8H,9-10H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCABRDBBWWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044647 | |
Record name | Pargyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306-07-0 | |
Record name | Pargyline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pargyline hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pargyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pargyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pargyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pargyline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARGYLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70V6I2OMY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.